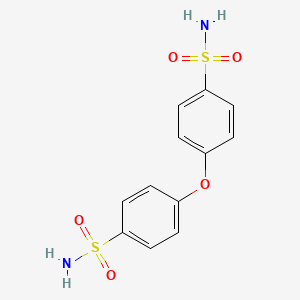

Benzolsulfonamid, 4,4'-Oxybis-

Übersicht

Beschreibung

“Benzenesulfonamide, 4,4’-oxybis-” is a colorless, crystalline solid with a geranium-like odor . It is insoluble in water and denser than water . Its molecular formula is C12H12N2O5S2 and it has a molecular weight of 328.4 g/mol.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been described in several studies . For example, a study by Nemra et al. described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .

Molecular Structure Analysis

The molecular structure of “Benzenesulfonamide, 4,4’-oxybis-” contains a total of 60 bonds, including 42 non-H bonds, 32 multiple bonds, 10 rotatable bonds, 8 double bonds, 24 aromatic bonds, 4 six-membered rings, 2 nitro groups (aromatic), and 1 ether .

Chemical Reactions Analysis

The chemical reactions of “Benzenesulfonamide, 4,4’-oxybis-” have been studied in the context of its anticancer and antimicrobial properties . The compound has been shown to inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors .

Physical and Chemical Properties Analysis

The physical and chemical properties of “Benzenesulfonamide, 4,4’-oxybis-” include its insolubility in water and its density, which is greater than that of water . Its flash point is 239°F and its boiling point is 257°F .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Benzolsulfonamid-Derivate wurden auf ihr Potenzial als Antitumormittel untersucht. Die Fähigkeit der Verbindung, die Carboanhydrase IX zu hemmen, ein Gen, das in vielen soliden Tumoren überexprimiert wird, macht sie zu einem Ziel für neuartige Antiproliferationsmittel . Derivate von Benzolsulfonamid haben signifikante inhibitorische Wirkungen gegen Krebszelllinien gezeigt, wie z. B. Brustkrebszellen, und konnten in diesen Zellen Apoptose induzieren .

Antibakterielle Eigenschaften

Die Hybridisierung von Benzolsulfonamid mit Triazoleinheiten hat zur Entstehung von Verbindungen mit einem breiten Spektrum biologischer Aktivitäten geführt, darunter antimikrobielle Eigenschaften . Diese Hybride wurden auf ihre antibakteriellen und antifungalen Aktivitäten untersucht und bieten einen neuen Ansatz zur Entwicklung potenterer therapeutischer Kandidaten mit höherer Wirksamkeit und weniger Nebenwirkungen .

Verbesserung der Löslichkeit für pharmazeutische Anwendungen

Eine Studie konzentrierte sich auf die Löslichkeit von Benzolsulfonamid als Modellverbindung, die für seine Rolle als Vorläufer in pharmazeutisch aktiven Inhaltsstoffen entscheidend ist . Die Forschung zielte darauf ab, umweltfreundliche und kostengünstige Lösungsmittel zu identifizieren, die Benzolsulfonamid effizient lösen können, was für seine Anwendung in pharmazeutischen Formulierungen unerlässlich ist .

Entzündungshemmende Mittel

Benzolsulfonamid-Derivate wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Die Struktur der Verbindung ermöglicht es ihr, mit Proteinen, Enzymen und Rezeptoren in Organismen zu interagieren, was zur Entwicklung entzündungshemmender Medikamente genutzt werden kann .

Analgetische Wirkungen

Das pharmakologische Profil von Benzolsulfonamid umfasst analgetische Wirkungen, die zur Schmerzbehandlung genutzt werden können. Durch Modifizierung der Struktur der Verbindung zielen Forscher darauf ab, ihre analgetischen Eigenschaften zu verbessern und gleichzeitig Nebenwirkungen zu minimieren .

Enzymhemmung für therapeutische Anwendung

Benzolsulfonamid und seine Derivate haben gezeigt, dass sie verschiedene Enzyme hemmen, was für therapeutische Anwendungen von Vorteil ist. Zum Beispiel kann die Hemmung von Carboanhydrase-Enzymen zur Entwicklung von Medikamenten für Erkrankungen wie Glaukom und Ödeme führen .

Antitumoreigenschaften

Die Antitumoreigenschaften der Verbindung sind mit ihrer Fähigkeit verbunden, die Zellproliferation zu beeinflussen. Durch das Anvisieren spezifischer Pfade und Gene, die mit dem Tumorwachstum assoziiert sind, können Benzolsulfonamid-Derivate zur Entwicklung von Antitumormedikamenten verwendet werden .

Antiepileptisches Potenzial

Die Forschung hat gezeigt, dass Benzolsulfonamid-Hybride eine antikonvulsive Aktivität aufweisen können. Diese Anwendung ist besonders vielversprechend für die Entwicklung neuer Behandlungen für Krampfanfälle .

Wirkmechanismus

Target of Action

The primary target of “Benzenesulfonamide, 4,4’-oxybis-” is carbonic anhydrase IX (CA IX) . This enzyme is overexpressed in many solid tumors . The overexpression of CA IX is associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .

Mode of Action

“Benzenesulfonamide, 4,4’-oxybis-” interacts with its target, CA IX, by inhibiting its activity . This inhibition can lead to a decrease in tumor cell proliferation and an increase in tumor cell death .

Biochemical Pathways

The inhibition of CA IX by “Benzenesulfonamide, 4,4’-oxybis-” affects the tumor cells’ metabolism . Specifically, it disrupts the shift of tumor cells to anaerobic glycolysis, a process that is often observed in tumor hypoxia . This disruption can lead to a significant modification in pH within the tumor cells .

Result of Action

The inhibition of CA IX by “Benzenesulfonamide, 4,4’-oxybis-” results in significant anti-proliferative activity against certain cancer cell lines . For example, it has been shown to have a significant inhibitory effect against the triple-negative breast cancer cell line MDA-MB-231 and the breast cancer cell line MCF-7 . Moreover, it has been found to induce apoptosis in MDA-MB-231 cells .

Safety and Hazards

Zukünftige Richtungen

The future directions for “Benzenesulfonamide, 4,4’-oxybis-” research could involve further exploration of its anticancer and antimicrobial properties . For instance, its inhibition of carbonic anhydrase IX, which is overexpressed in many solid tumors, could be a useful target for discovering novel antiproliferative agents .

Biochemische Analyse

Biochemical Properties

Benzenesulfonamide, 4,4’-oxybis- plays a significant role in biochemical reactions, particularly in the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in maintaining pH balance within cancer cells. The inhibition of CA IX by Benzenesulfonamide, 4,4’-oxybis- leads to a disruption in pH regulation, which can inhibit tumor growth . Additionally, Benzenesulfonamide, 4,4’-oxybis- interacts with other enzymes and proteins, such as carbonic anhydrase II (CA II), although it shows higher selectivity for CA IX .

Cellular Effects

Benzenesulfonamide, 4,4’-oxybis- has been shown to affect various types of cells, particularly cancer cells. In breast cancer cell lines, such as MDA-MB-231 and MCF-7, Benzenesulfonamide, 4,4’-oxybis- exhibits significant anti-proliferative activity . It induces apoptosis in these cells, leading to cell death. The compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the pH balance and inhibiting key enzymes like CA IX .

Molecular Mechanism

The molecular mechanism of Benzenesulfonamide, 4,4’-oxybis- involves its binding interactions with carbonic anhydrase IX. By binding to the active site of CA IX, Benzenesulfonamide, 4,4’-oxybis- inhibits the enzyme’s activity, leading to a decrease in pH regulation within cancer cells . This inhibition results in the disruption of cellular processes that rely on proper pH balance, ultimately leading to cell death. Additionally, Benzenesulfonamide, 4,4’-oxybis- may also affect gene expression by altering the activity of transcription factors involved in pH regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzenesulfonamide, 4,4’-oxybis- have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Benzenesulfonamide, 4,4’-oxybis- remains stable under certain conditions, allowing for prolonged inhibition of CA IX and sustained anti-proliferative activity . Degradation of the compound over time can lead to a decrease in its effectiveness, highlighting the importance of optimizing storage and handling conditions in laboratory settings .

Dosage Effects in Animal Models

The effects of Benzenesulfonamide, 4,4’-oxybis- vary with different dosages in animal models. At lower doses, the compound exhibits selective inhibition of CA IX, leading to anti-tumor effects without significant toxicity . At higher doses, Benzenesulfonamide, 4,4’-oxybis- may cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve optimal anti-tumor activity while minimizing toxicity .

Metabolic Pathways

Benzenesulfonamide, 4,4’-oxybis- is involved in metabolic pathways related to pH regulation and carbonic anhydrase activity. The compound interacts with enzymes such as carbonic anhydrase IX and carbonic anhydrase II, affecting their activity and subsequently influencing metabolic flux and metabolite levels . By inhibiting CA IX, Benzenesulfonamide, 4,4’-oxybis- disrupts the balance of bicarbonate and hydrogen ions, leading to changes in cellular metabolism and pH regulation .

Transport and Distribution

Within cells and tissues, Benzenesulfonamide, 4,4’-oxybis- is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of Benzenesulfonamide, 4,4’-oxybis- are crucial for its effectiveness in inhibiting CA IX and exerting its anti-tumor effects .

Subcellular Localization

The subcellular localization of Benzenesulfonamide, 4,4’-oxybis- is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its inhibitory effects on carbonic anhydrase IX . The localization of Benzenesulfonamide, 4,4’-oxybis- within the cell is essential for its activity and function in disrupting pH regulation and inhibiting tumor growth .

Eigenschaften

IUPAC Name |

4-(4-sulfamoylphenoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S2/c13-20(15,16)11-5-1-9(2-6-11)19-10-3-7-12(8-4-10)21(14,17)18/h1-8H,(H2,13,15,16)(H2,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODSXPZTBWKLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064743 | |

| Record name | Benzenesulfonamide, 4,4'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7566-41-8 | |

| Record name | 4,4′-Oxybis[benzenesulfonamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7566-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4,4'-oxybis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007566418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4,4'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4,4'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-oxydi(benzenesulphonamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

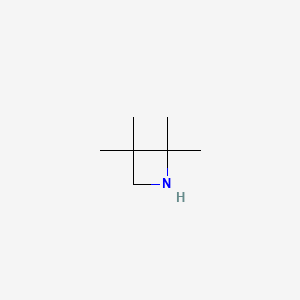

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1619790.png)

![3-Chlorobicyclo[2.2.1]heptan-2-ol](/img/structure/B1619799.png)